molecular formula C21H19F3N4O4S B610589 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B610589
M. Wt: 480.5 g/mol
InChI Key: BPHPWPNHNGXNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RU-301 is a novel pan-tam inhibitor, blocking the interface between tam ig1 ectodomain and gas6 lg domain, potently inhibiting axl reporter cell lines and native tam receptors cancer cell lines

Properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPWPNHNGXNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 2
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2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of RU-301 against Zika virus infection?

A: RU-301 targets the Axl receptor, a host factor crucial for Zika virus entry. [] While the exact mechanism remains under investigation, research suggests that RU-301 likely prevents the dimerization of the Axl receptor, a necessary step for viral entry. [] By blocking this dimerization, RU-301 could potentially inhibit the virus from attaching to and entering host cells.

Q2: How was the potential of RU-301 as an Axl inhibitor assessed in the study?

A: Researchers utilized a combination of computational chemistry approaches to evaluate the potential of RU-301. [] Molecular docking studies were employed to predict the binding affinity and interactions between RU-301 and the Axl receptor. [] Further insights into the stability of this interaction were gained through molecular dynamics simulations using implicit solvation models. [] These computational methods provided a preliminary assessment of RU-301's ability to bind to and potentially inhibit the Axl receptor.

Q3: Are there other compounds similar to RU-301 being investigated for antiviral activity?

A: Yes, the study explored other compounds, including RU-302, warfarin, and R428, as potential inhibitors of the Axl receptor. [] These compounds served as a starting point for identifying structural features important for Axl inhibition. Interestingly, a derivative of R428, referred to as compound 2', was found to possess even greater potency than RU-301 in silico. [] This finding highlights the importance of continued exploration of chemical modifications to optimize the efficacy of potential Axl inhibitors.

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